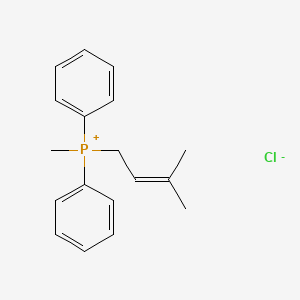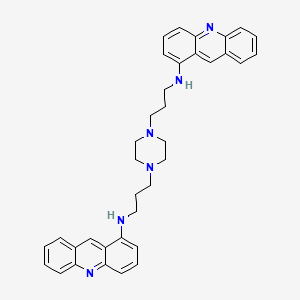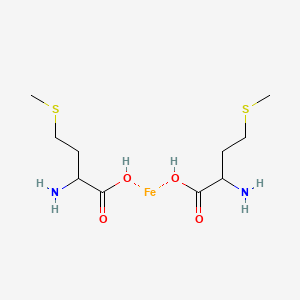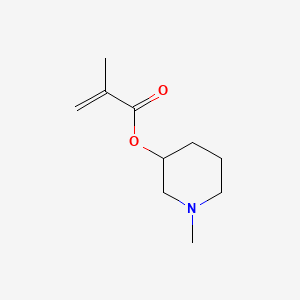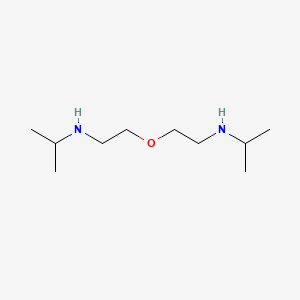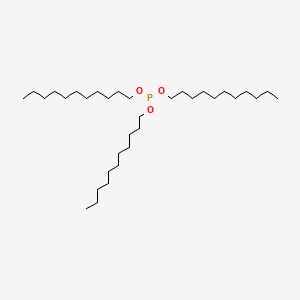
Butanoic acid, antimony(3+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of butanoic acid, antimony(3+) salt typically involves the reaction of butanoic acid with antimony trioxide (Sb₂O₃) or antimony chloride (SbCl₃). The reaction is carried out in an aqueous medium, where the antimony compound is dissolved in water and then reacted with butanoic acid. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The resulting product is then purified through filtration and crystallization techniques to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, antimony(3+) salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony pentoxide (Sb₂O₅) and butanoic acid derivatives.
Reduction: Reduction reactions can convert the antimony(3+) ion to antimony metal or lower oxidation states.
Substitution: The butanoic acid moiety can undergo substitution reactions with other organic or inorganic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like hydrogen gas (H₂). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield antimony pentoxide and butanoic acid derivatives, while reduction reactions may produce antimony metal and butanoic acid .
Aplicaciones Científicas De Investigación
Butanoic acid, antimony(3+) salt has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential antimicrobial properties and effects on biological systems.
Medicine: Explored for its potential use in pharmaceuticals and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of butanoic acid, antimony(3+) salt involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid: A short-chain fatty acid with similar chemical properties but without the antimony component.
Antimony trioxide: An antimony compound used in various industrial applications but lacking the butanoic acid moiety.
Antimony chloride: Another antimony compound with different chemical properties and applications.
Uniqueness
Butanoic acid, antimony(3+) salt is unique due to its combination of butanoic acid and antimony, resulting in distinct chemical and physical properties. This combination allows for specific applications in research and industry that are not possible with the individual components alone .
Propiedades
Número CAS |
53856-17-0 |
|---|---|
Fórmula molecular |
C12H21O6Sb |
Peso molecular |
383.05 g/mol |
Nombre IUPAC |
antimony(3+);butanoate |
InChI |
InChI=1S/3C4H8O2.Sb/c3*1-2-3-4(5)6;/h3*2-3H2,1H3,(H,5,6);/q;;;+3/p-3 |
Clave InChI |
XQRVLQLHRAJWLU-UHFFFAOYSA-K |
SMILES canónico |
CCCC(=O)[O-].CCCC(=O)[O-].CCCC(=O)[O-].[Sb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


